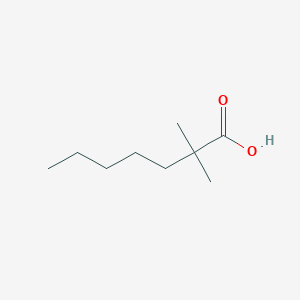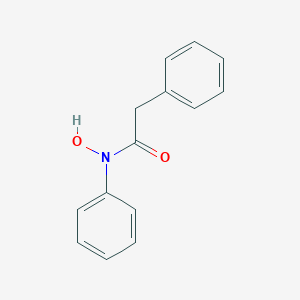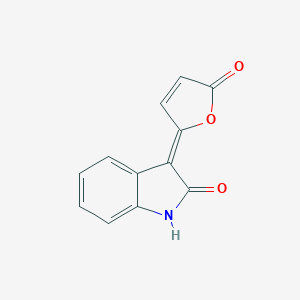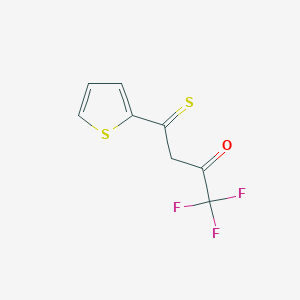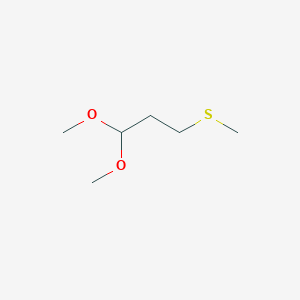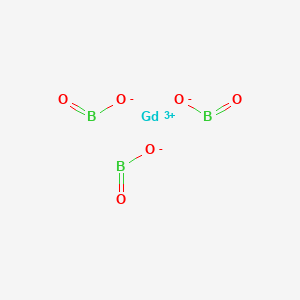
Triboron gadolinium(3+) hexaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triboron gadolinium(3+) hexaoxide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is composed of boron, gadolinium, and oxygen, and has a unique structure that makes it useful for a variety of purposes. In
Aplicaciones Científicas De Investigación
Triboron gadolinium(3+) hexaoxide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of magnetic resonance imaging (MRI). This compound has been shown to have unique magnetic properties that make it an ideal contrast agent for MRI scans. It has also been studied for its potential use in cancer treatment, as it has been shown to be effective in targeting cancer cells.
Mecanismo De Acción
The mechanism of action of triboron gadolinium(3+) hexaoxide is not fully understood, but it is thought to be related to its magnetic properties. This compound has a high magnetic moment, which makes it highly responsive to magnetic fields. This property allows it to be used as a contrast agent in MRI scans, as it can enhance the visibility of certain tissues.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of triboron gadolinium(3+) hexaoxide are still being studied. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of triboron gadolinium(3+) hexaoxide is its stability and purity. This makes it easy to work with in lab experiments and ensures that the results are reliable. However, one limitation is that it can be expensive to produce, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on triboron gadolinium(3+) hexaoxide. One area of interest is in the development of new MRI contrast agents, which could be based on this compound. Another area of research is in the development of new cancer treatments, which could utilize the unique properties of this compound to target cancer cells more effectively. Additionally, there is potential for research in the field of nanotechnology, as triboron gadolinium(3+) hexaoxide could be used to create new materials with unique magnetic properties.
Métodos De Síntesis
The synthesis of triboron gadolinium(3+) hexaoxide involves the reaction of gadolinium oxide with boric acid in the presence of oxygen. The resulting compound is a yellow powder that is soluble in water. This synthesis method has been used successfully in several studies, and the resulting compound has been shown to be highly pure and stable.
Propiedades
Número CAS |
13703-96-3 |
|---|---|
Nombre del producto |
Triboron gadolinium(3+) hexaoxide |
Fórmula molecular |
B3GdO6 |
Peso molecular |
285.7 g/mol |
Nombre IUPAC |
gadolinium(3+);oxido(oxo)borane |
InChI |
InChI=1S/3BO2.Gd/c3*2-1-3;/q3*-1;+3 |
Clave InChI |
OITSUWOIYSJESE-UHFFFAOYSA-N |
SMILES |
B(=O)[O-].B(=O)[O-].B(=O)[O-].[Gd+3] |
SMILES canónico |
B(=O)[O-].B(=O)[O-].B(=O)[O-].[Gd+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



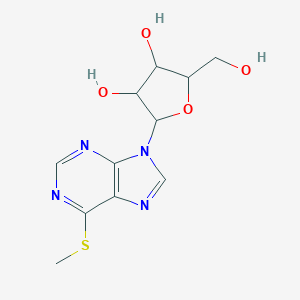
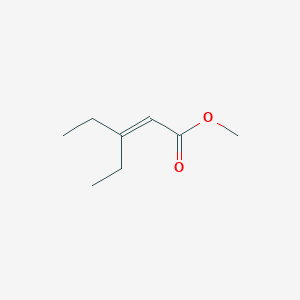
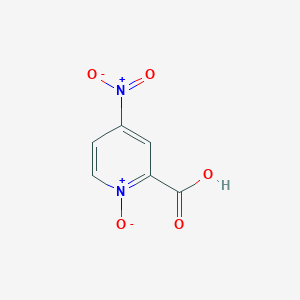
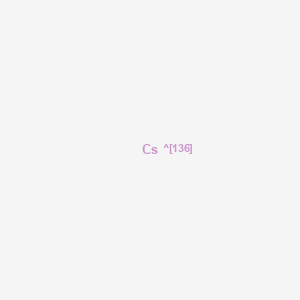
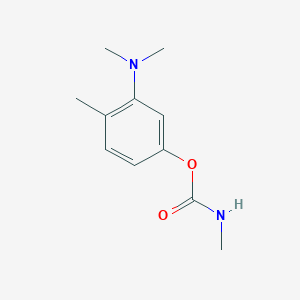
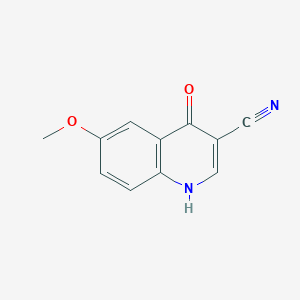
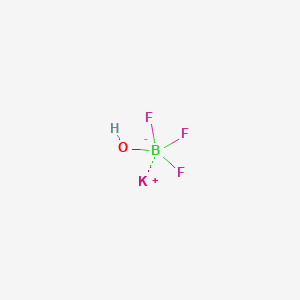
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)
